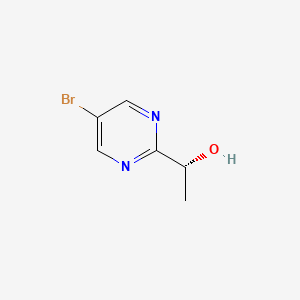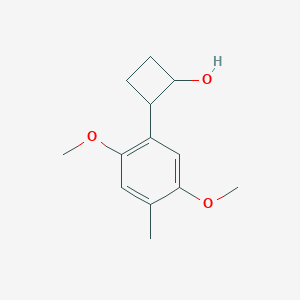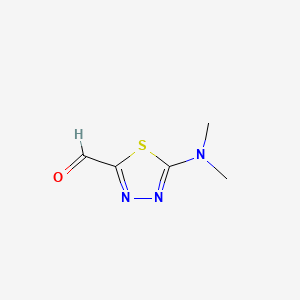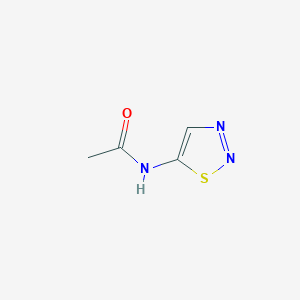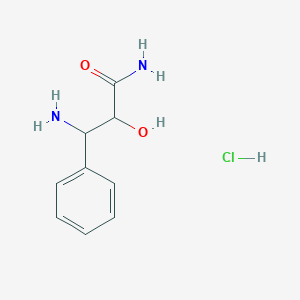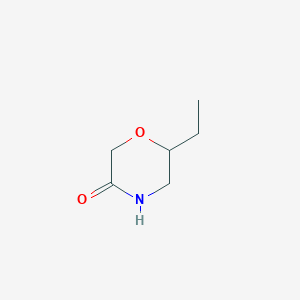
6-Ethylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, featuring an ethyl group at the 6th position and a ketone functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylmorpholin-3-one typically involves the cyclization of amino alcohols or their derivatives. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Transition metal catalysis, such as Cu(I), Cu(II), and Ni(II), can also be employed to facilitate the formation of the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by further functionalization to introduce the ethyl and ketone groups . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylmorpholin-3-one undergoes various chemical reactions typical of secondary amines and ketones. These include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 6-Ethylmorpholin-3-ol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6-Ethylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of 6-Ethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerol and thereby modulating endocannabinoid signaling . This interaction can influence various physiological processes, including pain perception and inflammation.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the ethyl and ketone groups.
6-Methylmorpholin-3-one: Similar structure but with a methyl group instead of an ethyl group.
3-Morpholinone: Lacks the ethyl group.
Uniqueness: 6-Ethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The ketone group at the 3rd position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-7-6(8)4-9-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
PBWNIYNJNBUEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


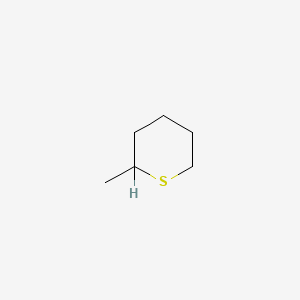
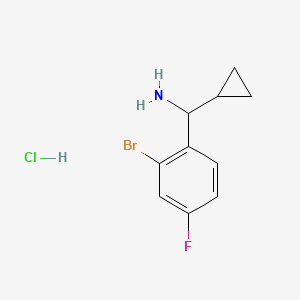
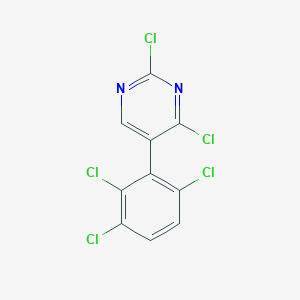
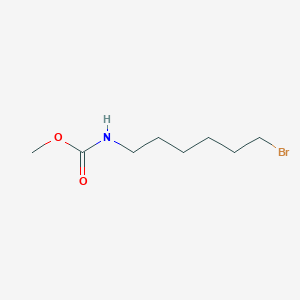
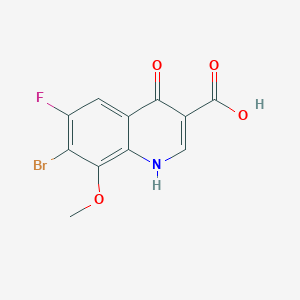
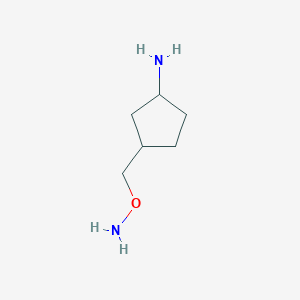
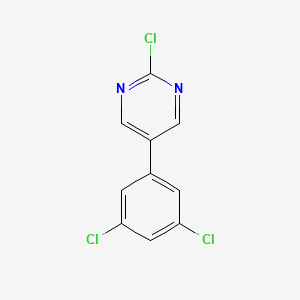

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
